オマジン銅

説明

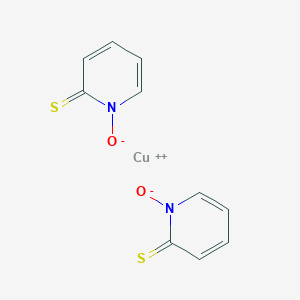

Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper is a useful research compound. Its molecular formula is C10H8CuN2O2S2 and its molecular weight is 315.9 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化作用とプロ酸化作用

オマジン銅とその金属錯体は、その酸化還元活性により、医学分野で広く使用されています . 遷移金属によって誘発される活性酸素種の生成を含むプロセスで、抗酸化作用を示します . この特性により、酸化ストレス関連の症状の管理に役立ちます。

光化学活性

オマジン銅錯体の酸化還元活性は、明暗条件下で調査されています . 亜鉛との錯体は、光照射下でリノール酸の酸化を誘発できますが、鉄と銅との錯体は光化学的に安定です .

抗がん活性

オマジン銅は、抗がん研究において潜在的な可能性を示しています . 様々な生体分子と相互作用し、細胞プロセスを阻害する能力により、がん治療の有望な候補となっています。

殺菌性と殺菌性

オマジン銅は、殺菌性と殺菌性を示します . これにより、様々な細菌感染症や真菌感染症の治療のための抗菌剤の開発に役立ちます。

防汚コーティングでの使用

オマジン銅は、防汚コーティングに使用されています . これらのコーティングは、フジツボや藻類などの不要な生物の蓄積を防ぐために、表面に塗布されます。オマジン銅の殺生物特性は、この用途で効果を発揮します。

実験用試薬での使用

オマジン銅は、実験用試薬に使用されています . その独特の化学的性質は、様々な研究や実験的な用途で役立ちます。

作用機序

Target of Action

Copper Omadine primarily targets microbial growth . It exhibits excellent algaecidal activity, making it an effective biocide against bacteria, fungi, and algae .

Mode of Action

The mode of action of Copper Omadine involves increasing the cellular levels of copper, which damages iron-sulfur clusters of proteins essential for fungal metabolism and growth . This disruption inhibits the growth of fungi and bacteria, thereby exhibiting its antimicrobial properties .

Biochemical Pathways

Copper Omadine affects the redox activity of cells. It has been shown to induce the oxidation of linoleic acid under light irradiation . In the presence of hydrogen peroxide under dark conditions, it is redox-inactive . This suggests that Copper Omadine can demonstrate antioxidant behavior in processes involving reactive oxygen species generation induced by transition metals .

Pharmacokinetics

The pharmacokinetics of Copper Omadine are characterized by its low water solubility and excellent stability . These properties contribute to its long-lasting antifouling performance .

Result of Action

The result of Copper Omadine’s action is the effective inhibition of microbial growth . Its use leads to a significant reduction in the abundance and biodiversity of the fouling community .

Action Environment

The action of Copper Omadine is influenced by environmental factors. Its excellent heat and pH stability allow it to remain effective even under severe thermal conditions . Its photochemical activity under light irradiation may cause oxidative cell membrane damage, which could have implications for health .

生化学分析

Biochemical Properties

Copper Omadine interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to interact with enzymes and proteins, exhibiting bactericidal and fungicidal properties . Copper Omadine’s redox activity with iron, copper, and zinc has been investigated, showing its involvement in lipid peroxidation under light and dark conditions .

Cellular Effects

Copper Omadine has a profound impact on various types of cells and cellular processes. It influences cell function by offering protection against microbial growth . It has been shown to increase the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .

Molecular Mechanism

Copper Omadine exerts its effects at the molecular level through various mechanisms. It demonstrates antioxidant behavior in processes involving reactive oxygen species generation induced by transition metals . The Copper Omadine complex with zinc is photochemically active and may cause oxidative cell membrane damage when exposed to light .

Temporal Effects in Laboratory Settings

In laboratory settings, Copper Omadine exhibits excellent heat stability, pH stability, and low water stability . It offers very good protection against microbial growth over time .

Metabolic Pathways

Copper Omadine is involved in various metabolic pathways. It has been shown to increase the cellular levels of copper , which plays a crucial role in many physiological processes, including redox reactions, energy metabolism, and antioxidative defense .

Transport and Distribution

Copper Omadine is distributed within cells and tissues through various mechanisms. It is suitable for fishnet coatings and marine & yacht antifouling paints, indicating its wide distribution .

生物活性

Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper, commonly referred to as Copper Omadine, is a copper complex with significant biological activity. It is primarily known for its antimicrobial properties and applications in antifouling coatings. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8CuN2O2S2

- Molecular Weight : 315.9 g/mol

- CAS Number : 14915-37-8

- Purity : Generally around 95%

Copper Omadine exhibits its biological effects through several mechanisms:

- Targeting Microbial Growth : It primarily inhibits microbial growth by increasing cellular copper levels, which damages essential iron-sulfur clusters in proteins critical for fungal metabolism and growth.

- Biochemical Interactions : The compound interacts with various biomolecules, including enzymes and proteins, exhibiting both bactericidal and fungicidal properties .

- Oxidative Stress Induction : Copper Omadine has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS), leading to cellular damage in microbes .

- Antioxidant Activity : Interestingly, it also displays antioxidant behavior in certain contexts, potentially mitigating oxidative damage in host cells while exerting toxic effects on pathogens.

Biological Activity Data

Case Study 1: Antifouling Efficacy

Research indicates that Copper Omadine is effective in antifouling applications, outperforming traditional cuprous oxide-based products under various environmental conditions. Its stability at different pH levels and temperatures contributes to its efficacy in marine environments .

Case Study 2: Toxicokinetics in Aquatic Species

A study on the toxicokinetics of Copper Omadine revealed significant accumulation in the gills of exposed fish, demonstrating a higher toxicity profile than ionic forms of copper. The expression levels of genes related to detoxification and antioxidant responses were notably reduced in fish exposed to this compound .

Case Study 3: Biochemical Pathways

Investigations into the biochemical pathways affected by Copper Omadine showed that it alters metabolic processes in microbial cells, leading to increased oxidative stress and cell death. The compound's interaction with cellular components was characterized by an increase in ROS production, which is detrimental to microbial survival .

特性

IUPAC Name |

copper;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUPUJNNHFTMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8CuN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14915-37-8 | |

| Record name | Bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14915-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper bis(2-pyridinethiol-1-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014915378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ4HTJ133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。